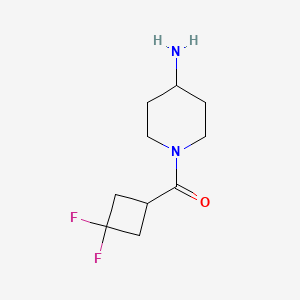
2-(3-Fluoro-4-isobutoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluoro group at the 3-position and an isobutoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-isobutoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and isobutyl bromide.
Etherification: The hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is etherified using isobutyl bromide in the presence of a base such as potassium carbonate to form 3-fluoro-4-isobutoxybenzaldehyde.
Reduction: The aldehyde group of 3-fluoro-4-isobutoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(3-Fluoro-4-isobutoxyphenyl)acetaldehyde or 2-(3-Fluoro-4-isobutoxyphenyl)acetone.
Reduction: 2-(3-Fluoro-4-isobutoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-isobutoxyphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-isobutoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and isobutoxy groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-3-isobutoxyphenyl)ethanol: A positional isomer with the fluoro and isobutoxy groups swapped.
2-(3-Cyano-4-isobutoxyphenyl)ethanol: A derivative with a cyano group instead of a fluoro group.
2-(3-Fluoro-4-methoxyphenyl)ethanol: A derivative with a methoxy group instead of an isobutoxy group.
Uniqueness
2-(3-Fluoro-4-isobutoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and isobutoxy groups on the phenyl ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17FO2 |
|---|---|
Molecular Weight |
212.26 g/mol |
IUPAC Name |
2-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17FO2/c1-9(2)8-15-12-4-3-10(5-6-14)7-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChI Key |
PLQHJMIQVRPVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)










![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)

